Defluoro Flumazenil Isothiocyanate
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Overview
Description
Defluoro Flumazenil Isothiocyanate is a derivative of Flumazenil, a well-known benzodiazepine antagonist. The compound is characterized by the presence of an isothiocyanate group, which imparts unique chemical properties. The molecular formula of this compound is C16H14N4O3S, and it has a molecular weight of 342.37 g/mol .
Biochemical Analysis
Biochemical Properties
Isothiocyanates, a group of compounds to which Defluoro Flumazenil Isothiocyanate belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the highly reactive electrophilic −N=C=S functional group present in isothiocyanates .
Cellular Effects
Isothiocyanates are known to have indirect antioxidant and antitumor properties, regulating transcription factors, signaling pathways, cell cycle, and apoptosis . They also have chemoprotective effects against cancer in various animal models .
Molecular Mechanism
Isothiocyanates are known to affect the function of transcription factors and ultimately the expression of networks of genes . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Flumazenil, a compound structurally related to this compound, has been shown to be safe in benzodiazepine-poisoned patients with appropriate indications .
Dosage Effects in Animal Models
Flumazenil has been shown to significantly decrease the need for intubation and subsequent ICU admission in benzodiazepine-poisoned patients .
Metabolic Pathways
Isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Transport and Distribution
Isothiocyanates are known to be stored in plants as precursor molecules, glucosinolates, which are processed by the tyrosinase enzyme upon plant tissue damage to release isothiocyanates .
Subcellular Localization
Rnas can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Defluoro Flumazenil Isothiocyanate can be synthesized through various methods, primarily involving the introduction of the isothiocyanate group to the Flumazenil structure. One common method involves the reaction of Flumazenil with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction typically occurs under ambient conditions and yields the desired isothiocyanate derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Defluoro Flumazenil Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Addition Reactions: The compound can react with amines to form thiourea derivatives.
Oxidation and Reduction Reactions: While less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Bases: Triethylamine and pyridine are often used to facilitate reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.
Major Products:
Thiourea Derivatives: Formed through the reaction with amines.
Urea Derivatives: Formed through the reaction with alcohols.
Scientific Research Applications
Defluoro Flumazenil Isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential therapeutic applications, particularly in the context of benzodiazepine overdose treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Defluoro Flumazenil Isothiocyanate exerts its effects primarily through the interaction with benzodiazepine receptors. The isothiocyanate group allows the compound to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is similar to that of Flumazenil, which acts as a competitive antagonist at the benzodiazepine binding site on the GABA/benzodiazepine receptor complex .
Comparison with Similar Compounds
Flumazenil: The parent compound, known for its use in reversing benzodiazepine effects.
Phenyl Isothiocyanate: Another isothiocyanate compound used in protein sequencing.
Fluorescein Isothiocyanate: Used in biological assays for labeling proteins and nucleic acids.
Uniqueness: Defluoro Flumazenil Isothiocyanate is unique due to its combination of benzodiazepine antagonist properties and the reactive isothiocyanate group. This dual functionality allows it to be used in a variety of applications, from therapeutic interventions to biochemical research .
Properties
IUPAC Name |
ethyl 8-isothiocyanato-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-3-23-16(22)14-13-7-19(2)15(21)11-6-10(18-9-24)4-5-12(11)20(13)8-17-14/h4-6,8H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQZCUNPKHMCQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)N=C=S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659485 |
Source
|
Record name | Ethyl 8-isothiocyanato-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954107-48-3 |
Source
|
Record name | Ethyl 8-isothiocyanato-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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